molecular formula C8H6Cl2O2 B1339892 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one CAS No. 55736-71-5

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B1339892
CAS No.: 55736-71-5
M. Wt: 205.03 g/mol
InChI Key: IAPWSRGXLFGVQR-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Chemical Reactions Analysis

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(3,4-dichloro-2-hydroxyphenyl)ethanol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3,4-dichloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPWSRGXLFGVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556991
Record name 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55736-71-5
Record name 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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